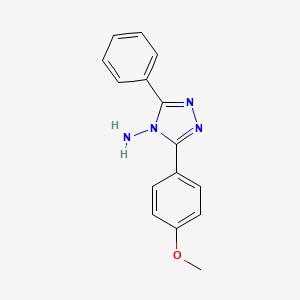
3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-ylbenzene-1,3-diol: Another compound with a methoxyphenyl group and a triazole ring.
5-(4-Methoxyphenyl)-1H-indoles: Compounds with similar structural features and biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with similar pharmacophore and inhibitory effects.
Uniqueness
3-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
62758-58-1 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H14N4O/c1-20-13-9-7-12(8-10-13)15-18-17-14(19(15)16)11-5-3-2-4-6-11/h2-10H,16H2,1H3 |
InChIキー |
FKXXWHZSIGTPGD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
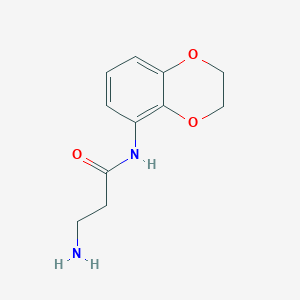
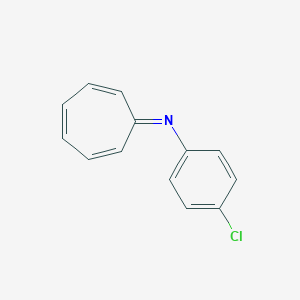
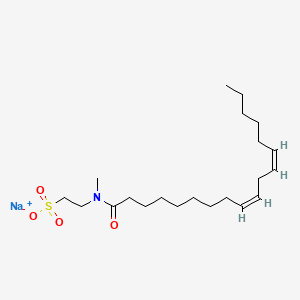
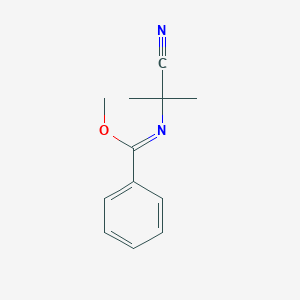
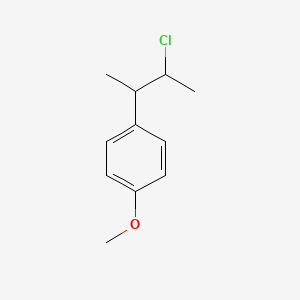
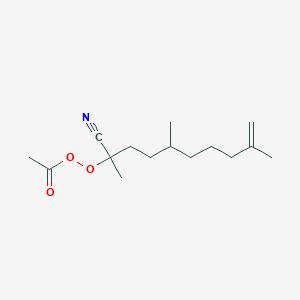
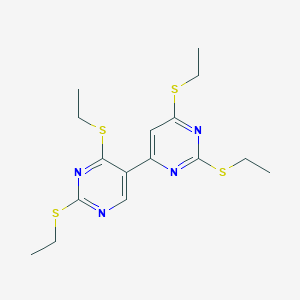
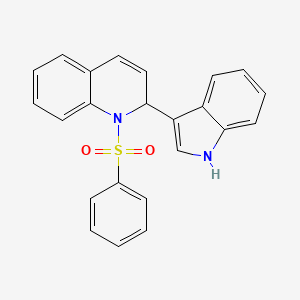
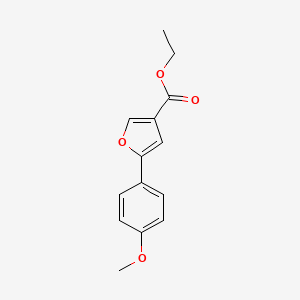
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

